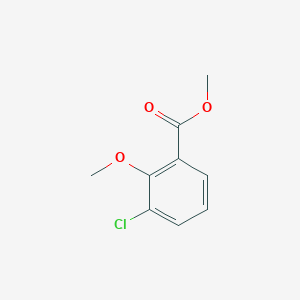

3-Chloro-2-methoxybenzoic acid methyl ester

Übersicht

Beschreibung

3-Chloro-2-methoxybenzoic acid methyl ester, also known as methyl 3-chloro-2-methoxybenzoate, is an organic compound with the molecular formula C9H9ClO3. It is a derivative of benzoic acid and is characterized by the presence of a chlorine atom at the third position and a methoxy group at the second position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methoxybenzoic acid methyl ester can be achieved through several methods. One common method involves the esterification of 3-Chloro-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct chlorination of 2-methoxybenzoic acid methyl ester using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. This reaction is usually performed under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, the use of automated systems for reagent addition and product separation can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-2-methoxybenzoic acid methyl ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 3-Chloro-2-methoxybenzoic acid and methanol in the presence of a strong acid or base.

Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide in aqueous solutions.

Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.

Hydrolysis: 3-Chloro-2-methoxybenzoic acid and methanol.

Oxidation: 3-Chloro-2-methoxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of 3-Chloro-2-methoxybenzoic acid methyl ester can be achieved through several methods:

- Esterification : Involves the reaction of 3-Chloro-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions.

- Chlorination : Direct chlorination of 2-methoxybenzoic acid methyl ester using chlorinating agents such as thionyl chloride or phosphorus pentachloride under anhydrous conditions.

Chemical Reactions

This compound is known to undergo various chemical reactions, including:

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Hydrolysis : The ester group can be hydrolyzed to yield 3-Chloro-2-methoxybenzoic acid and methanol.

- Oxidation : The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.

Chemistry

This compound serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique structure allows it to participate in diverse chemical reactions, making it valuable for developing new synthetic pathways.

Biological Studies

In biological research, this compound is employed as a substrate in biochemical assays and studies of enzyme-catalyzed reactions. Its ability to interact with specific enzymes makes it a useful tool for investigating enzyme mechanisms and kinetics.

Medicinal Chemistry

The compound has been investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors. Its structural characteristics may lead to the creation of novel therapeutic agents aimed at various diseases.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals. It acts as a building block for more complex molecules, contributing to the synthesis of products across multiple sectors.

Case Studies and Research Findings

While specific case studies on this compound may not be extensively documented in public databases, its application in enzyme studies has been highlighted in various research articles. For instance, studies have shown that derivatives of this compound exhibit selective inhibition against certain enzymes, indicating its potential role in drug discovery.

Additionally, research into its synthesis methods has demonstrated improvements in yield and purity, making it a more viable candidate for industrial applications. The development of environmentally friendly synthesis routes has also been a focus, aligning with current trends toward sustainable chemistry practices.

Wirkmechanismus

The mechanism of action of 3-Chloro-2-methoxybenzoic acid methyl ester depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In hydrolysis reactions, the ester bond is cleaved by water, resulting in the formation of the corresponding acid and alcohol. In oxidation reactions, the methoxy group is converted to a carboxylic acid group through the addition of oxygen atoms.

Vergleich Mit ähnlichen Verbindungen

3-Chloro-2-methoxybenzoic acid methyl ester can be compared with other similar compounds, such as:

3-Chloro-2-methoxybenzoic acid: The acid form of the ester, which lacks the methoxy group.

3-Chloro-4-methoxybenzoic acid methyl ester: A positional isomer with the methoxy group at the fourth position.

2-Chloro-3-methoxybenzoic acid methyl ester: Another positional isomer with the chlorine atom at the second position.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various chemical processes.

Biologische Aktivität

3-Chloro-2-methoxybenzoic acid methyl ester (C9H9ClO3) is a compound of significant interest in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is synthesized through various methods, typically involving the reaction of 3-chloro-2-methoxybenzoic acid with methanol in the presence of an acid catalyst. The compound exhibits a molecular weight of 186.62 g/mol and has a density of approximately 1.4 g/cm³ .

| Property | Value |

|---|---|

| Molecular Formula | C9H9ClO3 |

| Molecular Weight | 186.62 g/mol |

| Density | 1.4 g/cm³ |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors within biological systems. The chlorine and methoxy substituents enhance its binding affinity, making it a potential inhibitor for various targets, including:

- Enzymatic Inhibition : The compound has been shown to inhibit certain enzymes, which may play a role in cancer and viral infections.

- Antiviral Activity : Preliminary studies indicate that related compounds exhibit antiviral properties, particularly against HIV, by inhibiting reverse transcriptase .

Case Studies

- Antiviral Properties : A study demonstrated that related compounds with similar structures exhibited significant anti-HIV activity, with effective concentrations (EC50) in the low micromolar range. The methyl ester moiety was crucial for maintaining this activity, highlighting the importance of structural modifications for enhancing bioactivity .

- Antiparasitic Activity : Research on derivatives indicated that modifications to the methoxy group could improve activity against Plasmodium falciparum, the causative agent of malaria. Compounds with a methoxy substitution showed EC50 values significantly lower than those without .

Applications in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various bioactive compounds. Its derivatives have been utilized in:

- Synthesis of Antibiotics : It plays a role in synthesizing chlorinated analogues of amino acids essential for antibiotic development.

- Material Science : The compound is also explored for its potential applications in developing polymers and coatings due to its unique chemical properties.

Comparative Analysis

Comparative studies with similar compounds reveal that slight modifications in substitution patterns can lead to significant changes in biological activity. For example, compounds like 3-chloro-4-methoxybenzoic acid methyl ester exhibit different reactivity profiles and biological effects due to the position of substituents on the aromatic ring.

Table 2: Comparison of Related Compounds

| Compound | EC50 (µM) | Biological Activity |

|---|---|---|

| This compound | 0.21 | Antiviral (HIV) |

| 3-Chloro-4-methoxybenzoic acid methyl ester | Varies | Antimicrobial |

| 2-Chloro-3-methoxybenzoic acid methyl ester | Higher | Reduced activity |

Eigenschaften

IUPAC Name |

methyl 3-chloro-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLGISQRTPNLEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.